molecular formula C15H13N3O4S B11423490 Methyl 1,3-dimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate

Methyl 1,3-dimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B11423490
M. Wt: 331.3 g/mol
InChI Key: HQARCXFTGRZIRQ-UHFFFAOYSA-N
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Description

METHYL 1,3-DIMETHYL-2,4-DIOXO-5-(THIOPHEN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is a complex heterocyclic compound that features a pyrido[2,3-d]pyrimidine core with a thiophene substituentThe presence of the thiophene ring, a sulfur-containing heterocycle, adds to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1,3-DIMETHYL-2,4-DIOXO-5-(THIOPHEN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate aldehydes with malononitrile, followed by cyclization and functional group modifications . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 1,3-DIMETHYL-2,4-DIOXO-5-(THIOPHEN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Mechanism of Action

The mechanism of action of METHYL 1,3-DIMETHYL-2,4-DIOXO-5-(THIOPHEN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiophene ring and the pyrido[2,3-d]pyrimidine core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 1,3-DIMETHYL-2,4-DIOXO-5-(THIOPHEN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is unique due to the combination of the thiophene ring and the pyrido[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

methyl 1,3-dimethyl-2,4-dioxo-5-thiophen-2-ylpyrido[2,3-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C15H13N3O4S/c1-17-12-11(13(19)18(2)15(17)21)8(10-5-4-6-23-10)7-9(16-12)14(20)22-3/h4-7H,1-3H3

InChI Key

HQARCXFTGRZIRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C(=O)OC)C3=CC=CS3)C(=O)N(C1=O)C

Origin of Product

United States

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